molecular formula C7H13N3O B12866253 1-Isopropoxy-1h-pyrrole-3,4-diamine

1-Isopropoxy-1h-pyrrole-3,4-diamine

Cat. No.: B12866253
M. Wt: 155.20 g/mol
InChI Key: WCZBZQMWQUPZFZ-UHFFFAOYSA-N
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Description

1-Isopropoxy-1h-pyrrole-3,4-diamine is a heterocyclic compound that features a pyrrole ring substituted with an isopropoxy group and two amino groups at positions 3 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxy-1h-pyrrole-3,4-diamine can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxy-1h-pyrrole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding pyrrole oxides.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of N-substituted pyrrole derivatives.

Scientific Research Applications

1-Isopropoxy-1h-pyrrole-3,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropoxy-1h-pyrrole-3,4-diamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-Isopropoxy-1h-pyrrole-3,4-diamine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxy group and diamine functionality make it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

1-propan-2-yloxypyrrole-3,4-diamine

InChI

InChI=1S/C7H13N3O/c1-5(2)11-10-3-6(8)7(9)4-10/h3-5H,8-9H2,1-2H3

InChI Key

WCZBZQMWQUPZFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)ON1C=C(C(=C1)N)N

Origin of Product

United States

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